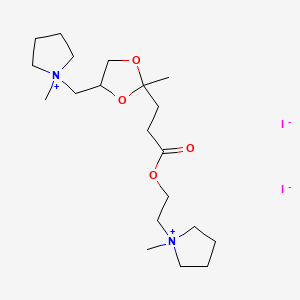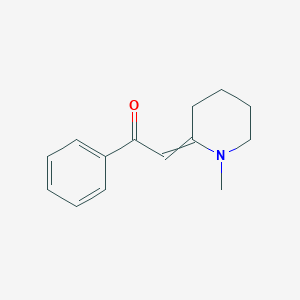![molecular formula C10H14O B14665355 1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one CAS No. 39196-52-6](/img/structure/B14665355.png)
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one is a chemical compound with the molecular formula C10H14O. It is also known by the name Carvonecamphor. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The compound has a molar mass of 150.22 g/mol and exhibits a melting point of 101-104 °C and a boiling point of approximately 215.8 °C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of a diene with a dienophile in a Diels-Alder reaction, followed by further functionalization to introduce the ketone group at the desired position. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary based on the substituent introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Carvone: A monoterpene ketone with a similar molecular formula but different ring structure.
Menthone: Another monoterpene ketone with a different ring structure and functional groups.
Uniqueness
1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
39196-52-6 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1,2-dimethyltricyclo[3.3.0.02,7]octan-3-one |
InChI |
InChI=1S/C10H14O/c1-9-5-7-3-6(9)4-8(11)10(7,9)2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
FHHIHJMGXTYPGG-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3C1(C(=O)CC2C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


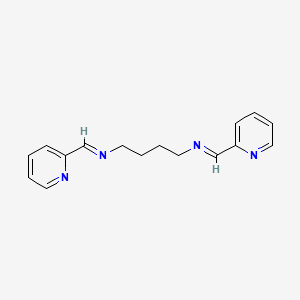
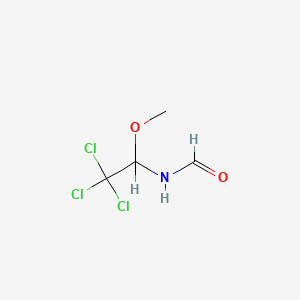


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)

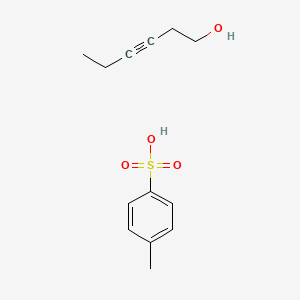
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)


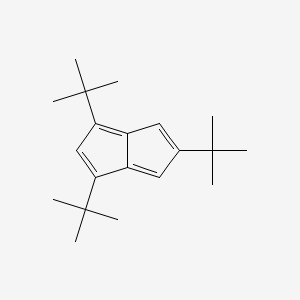
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
